Bicyclo[2.2.1]hept-5-en-2-ol
Description
Synthesis Analysis
Bicyclo[2.2.1]hept-5-en-2-ol and its derivatives have been synthesized through various chemical reactions, including the Diels-Alder reaction, which is a common method for producing these compounds. For instance, para-substituted bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoates were synthesized by the Diels-Alder reaction of cyclopentadiene with the corresponding para-substituted allyl benzoates, optimizing the reaction conditions for the best yield. The product structure was confirmed through independent synthesis and spectroscopic analysis (Mamedbeili et al., 2009).
Molecular Structure Analysis
The molecular and crystal structure of bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid was determined by single-crystal X-ray diffraction techniques, providing detailed insights into the bond distances, angles, and hydrogen bonding within the bicyclo[2,2,1]hept-5-ene ring system. This structural analysis contributes significantly to the understanding of the compound's geometry and interactions (Pfluger et al., 1973).
Chemical Reactions and Properties
Bicyclo[2.2.1]hept-5-en-2-ol and its derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For example, they undergo Claisen rearrangement, highlighting their reactivity and potential for transformation into complex molecules. Such rearrangements allow for the synthesis of bicyclic cyclobutanones, demonstrating the compounds' utility in organic synthesis (Robertson & Fowler, 2006).
Scientific Research Applications
Stereochemistry and Absolute Configuration
One significant area of research involving Bicyclo[2.2.1]hept-5-en-2-ol is its use in understanding stereochemistry and absolute configuration. Studies have focused on the resolution and absolute configuration determination of chemical precursors to Bicyclo[2.2.1]hept-5-en-2-one and Bicyclo[2.2.1]heptan-2-one. These investigations provide insights into hydrogen-bonding properties and the stereochemical configurations of these compounds, which are crucial for synthesizing stereochemically pure substances in organic chemistry. The work by Plettner et al. (2005) is a notable example, where the authors reported the resolution of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide and detailed the crystal structures of enantiomerically pure and racemic α-chloroamide, marking the first unambiguous experimental determination of the absolute configuration of these compounds (Plettner et al., 2005).
Ring Strain Exploitation
The high strain in bicyclic systems like Bicyclo[2.2.1]hept-5-en-2-ol drives innovative synthetic approaches in organic chemistry. Moreno-Clavijo et al. (2011) explored this aspect by exploiting the ring strain in Bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. This research showcases the compound's utility in generating structurally complex and orthogonally functionalized organic molecules, paving the way for the development of novel pharmaceuticals and materials (Moreno-Clavijo et al., 2011).
Stereoselective Synthesis Applications
Research on Bicyclo[2.2.1]hept-5-en-2-ol also extends to its applications in stereoselective synthesis. For example, the stereoselective carbomagnesiation reaction of Bicyclo[2.2.1]hept-2-ene with ethyl Grignard reagents in the presence of TaCl5 as a catalyst has been studied by Sultanov et al. (2013). This process yields high yields of chloro- and ethyl[2-exo-(2′-norbornylethyl)]magnesiums, demonstrating the compound's utility in organometallic chemistry and its potential for creating novel organic compounds with high stereochemical purity (Sultanov et al., 2013).
Photochemical and Photophysical Properties
The photochemical and photophysical properties of Bicyclo[2.2.1]hept-5-en-2-ol derivatives are another area of interest. Griesser et al. (2009) investigated poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) for its photoreactive arylamide groups. Under UV irradiation, these groups undergo photo-Fries rearrangement, leading to significant changes in the material's refractive index and enhancing its chemical reactivity. This study illustrates the compound's potential in developing optical materials and coatings with tunable properties (Griesser et al., 2009).
properties
IUPAC Name |
bicyclo[2.2.1]hept-5-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOSBHNWXFSHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871953 | |
Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]hept-5-en-2-ol | |
CAS RN |
13080-90-5, 2890-98-4, 694-97-3 | |
Record name | 5-Norbornen-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13080-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bicyclo(2.2.1)hept-5-en-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | exo-2-Norbornenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110578 | |
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Record name | endo-2-Norbornenol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108290 | |
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Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50234 | |
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Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
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Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.701 | |
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